Trachelosperogenin A1
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Overview
Description
Trachelosperogenin A1: is a natural product derived from plant sources. It is a triterpenoid compound with the molecular formula C36H56O12 and a molecular weight of 680.82 g/mol .
Preparation Methods
Industrial Production Methods: Industrial production of Trachelosperogenin A1 is limited due to its complex structure and the challenges associated with its synthesis. Most of the available compound is produced through extraction from natural sources, followed by purification to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Trachelosperogenin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Trachelosperogenin A1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trachelosperogenin A1 involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Hirsutenone: A triterpenoid compound with similar biological activities.
Piperanine: Another triterpenoid with potential therapeutic applications.
Asperuloside: A natural product with anti-inflammatory and antioxidant properties.
Uniqueness: Trachelosperogenin A1 is unique due to its specific molecular structure and the presence of multiple hydroxyl and carboxyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
109750-36-9 |
---|---|
Molecular Formula |
C36H56O12 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(2R,3R,4R,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C36H56O12/c1-17-9-12-36(30(45)48-28-25(41)24(40)23(39)20(16-37)47-28)14-13-32(3)18(26(36)35(17,6)46)7-8-21-31(2)15-19(38)27(42)34(5,29(43)44)22(31)10-11-33(21,32)4/h7,17,19-28,37-42,46H,8-16H2,1-6H3,(H,43,44)/t17-,19-,20-,21?,22?,23-,24+,25-,26-,27+,28+,31-,32-,33-,34-,35-,36+/m1/s1 |
InChI Key |
YXSQSVWHKZZWDD-GDSLHKPESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H]([C@]5(C)C(=O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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